Trans-4-(pyridin-2-yloxy)cyclohexanamine
Overview
Description
“Trans-4-(pyridin-2-yloxy)cyclohexanamine” is a cyclohexanamine derivative with a pyridin-2-yloxy group at the 4-position. Cyclohexanamine is a six-membered ring structure (cyclohexane) with an amine (-NH2) functional group. The “trans” notation indicates the relative orientation of substituents in the cyclohexane ring .
Molecular Structure Analysis
The molecular structure would be based on a cyclohexane ring, which is a six-membered ring with two substituents: an amine group (-NH2) and a pyridin-2-yloxy group. The “trans” configuration suggests these two groups are on opposite sides of the cyclohexane ring .Chemical Reactions Analysis
As an amine, this compound could participate in typical amine reactions, such as acid-base reactions. The pyridine ring could potentially undergo electrophilic substitution.Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure and functional groups of the compound. Amines typically have higher boiling points than similar-sized molecules due to hydrogen bonding .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-pyridin-2-yloxycyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-3,8-10H,4-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFKTWPBPUOGIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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